Ethyl 2-({[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate
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Overview
Description
ETHYL 2-({2-[4-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-5-YL]ACETYL}AMINO)BENZOATE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazolidine ring, a tetrahydrofuran moiety, and a benzoate ester, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({2-[4-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-5-YL]ACETYL}AMINO)BENZOATE typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, ethyl acetate, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({2-[4-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-5-YL]ACETYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more reduced state.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The reaction conditions vary depending on the desired product, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted benzoate esters .
Scientific Research Applications
ETHYL 2-({2-[4-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-5-YL]ACETYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-({2-[4-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-5-YL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-({(3Z)-2-OXO-3-[4-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETYL)AMINO]BENZOATE
- Ethyl oxo [(tetrahydro-2-furanylmethyl)amino]acetate
- ETHYL [3-OXO-1-(4-OXO-3-{(E)-[4-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL)-2-PIPERAZINYL]ACETATE
Uniqueness
ETHYL 2-({2-[4-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-5-YL]ACETYL}AMINO)BENZOATE is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C19H22N2O5S2 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H22N2O5S2/c1-2-25-18(24)13-7-3-4-8-14(13)20-16(22)10-15-17(23)21(19(27)28-15)11-12-6-5-9-26-12/h3-4,7-8,12,15H,2,5-6,9-11H2,1H3,(H,20,22) |
InChI Key |
UREXJWUWWUOUPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)N(C(=S)S2)CC3CCCO3 |
Origin of Product |
United States |
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